molecular formula C7H4Br2N2 B1424181 3,6-dibromo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190312-18-5

3,6-dibromo-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1424181
M. Wt: 275.93 g/mol
InChI Key: YLJNUCADWFEQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-pyrrolo[2,3-b]pyridine is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It’s a part of a class of compounds that have shown potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is complex and involves various functional groups. The exact structure would depend on the specific derivative being studied .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have been shown to exhibit potent activities against FGFR1, 2, and 3 . The exact chemical reactions would depend on the specific derivative and the conditions under which the reactions are carried out.

Safety And Hazards

While specific safety and hazard information for “3,6-dibromo-1H-pyrrolo[3,2-b]pyridine” was not found, it’s important to handle all chemicals with care. For example, 6-Bromo-1H-pyrrolo[3,2-b]pyridine requires avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

1H-pyrrolo[2,3-b]pyridine derivatives have shown promise in cancer therapy, particularly due to their potent activities against FGFR1, 2, and 3 . Future research may focus on optimizing these compounds and exploring their potential in treating various types of tumors.

properties

IUPAC Name

3,6-dibromo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJNUCADWFEQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dibromo-1H-pyrrolo[3,2-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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